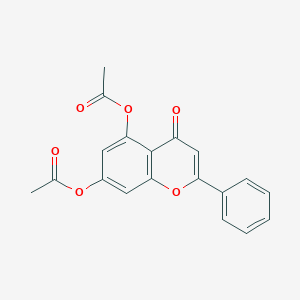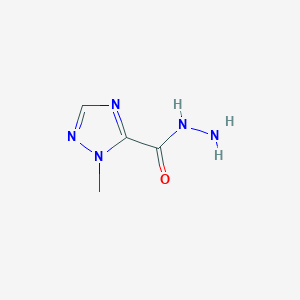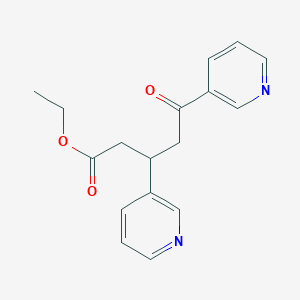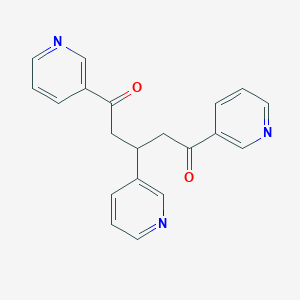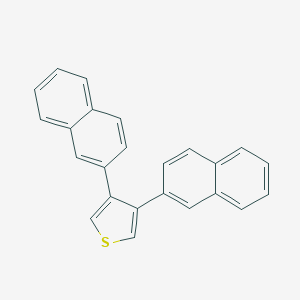
3,4-Di(naphthalen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(naphthalen-2-yl)thiophene (DNT) is a compound used extensively in scientific research. It is a member of the thiophene family of organic compounds, which are widely used in the field of organic electronics due to their excellent electronic properties. DNT has been shown to exhibit strong fluorescence, making it useful for a variety of applications in materials science and biochemistry.
Mécanisme D'action
The exact mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene is not well understood. However, it is believed that the compound interacts with certain biomolecules in a specific way, leading to changes in their fluorescence properties. This makes 3,4-Di(naphthalen-2-yl)thiophene a useful tool for studying the structure and function of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
3,4-Di(naphthalen-2-yl)thiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a useful tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Di(naphthalen-2-yl)thiophene in laboratory experiments is its strong fluorescence properties. This makes it easy to detect and study biomolecules in a variety of systems. Additionally, 3,4-Di(naphthalen-2-yl)thiophene is relatively easy to synthesize and is commercially available in high purity. One limitation of using 3,4-Di(naphthalen-2-yl)thiophene is that it may not be suitable for certain applications due to its specific fluorescence properties.
Orientations Futures
There are several potential future directions for research involving 3,4-Di(naphthalen-2-yl)thiophene. One area of interest is the development of new organic electronic devices using 3,4-Di(naphthalen-2-yl)thiophene and other thiophene derivatives. Additionally, 3,4-Di(naphthalen-2-yl)thiophene could be used in the development of new fluorescent probes for studying biological systems. Finally, further research is needed to fully understand the mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene and its potential applications in various fields of science.
Méthodes De Synthèse
There are several methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene, including Pd-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene is through the reaction of 2-bromo-1-naphthalene with 2-thiophenylboronic acid in the presence of a palladium catalyst. This method typically yields high purity 3,4-Di(naphthalen-2-yl)thiophene with good yields.
Applications De Recherche Scientifique
3,4-Di(naphthalen-2-yl)thiophene has been used extensively in scientific research due to its unique properties. It has been shown to be a useful fluorescent probe for detecting proteins and other biomolecules. Additionally, 3,4-Di(naphthalen-2-yl)thiophene has been used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Propriétés
Numéro CAS |
100990-31-6 |
|---|---|
Nom du produit |
3,4-Di(naphthalen-2-yl)thiophene |
Formule moléculaire |
C24H16S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
Clé InChI |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Synonymes |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



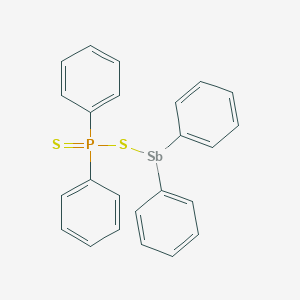
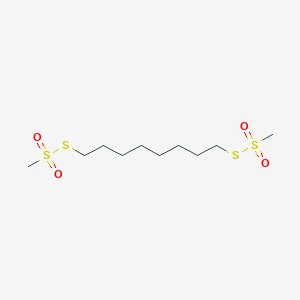
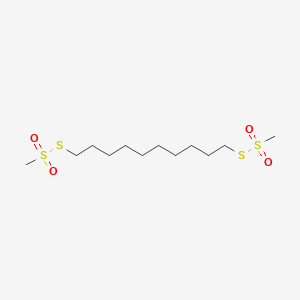

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
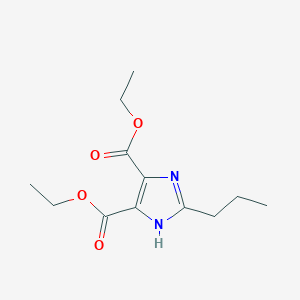


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
